![molecular formula C20H22N6O4S B3012640 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021211-40-4](/img/structure/B3012640.png)

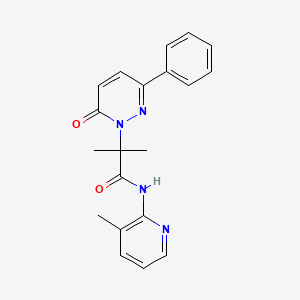

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

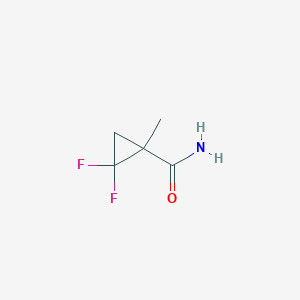

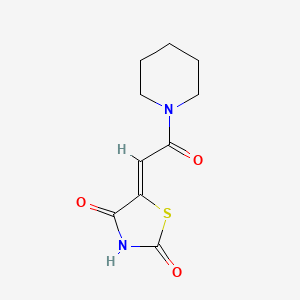

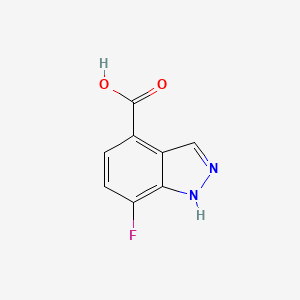

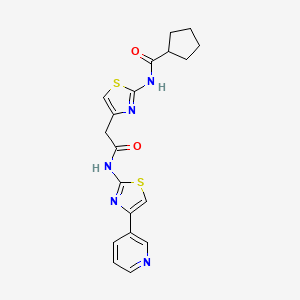

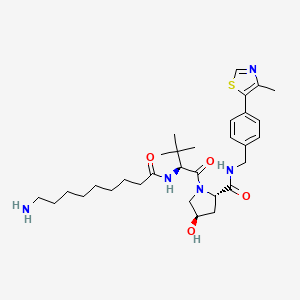

The compound "N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as sulfonamide, pyridine, and dioxine moieties. These functional groups are commonly found in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported in the literature. For instance, sulfonamide and amide derivatives incorporating a piperazine ring and an imidazo[1,2-b]pyridazine moiety were synthesized by reacting chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chlorides or sulfonyl chlorides in the presence of triethylamine and dichloromethane . Similarly, the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives was achieved using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide with specific catalysts under solvent-free conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the structure of new sulfonamide isoxazolo[5,4-b]pyridines was confirmed by elemental analysis, IR, and 1H NMR spectra . Additionally, the structure of N-(6-methylpyridin-2-yl)mesitylenesulfonamide was elucidated, showing dimorphism based on solvent, with differences in packing and hydrogen bonding . These techniques would be applicable for analyzing the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. Arylnitroso compounds have been shown to form N-hydroxy-sulfonamide adducts with thiols like glutathione and cysteine, suggesting a potential detoxification mechanism for toxic arylamines . Additionally, the reactivity of aminopyridines with imidazolide has been studied, indicating that the sulfo group can influence the acylation of sterically hindered amines . These findings could provide insights into the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The polymorphism of N-(6-methylpyridin-2-yl)mesitylenesulfonamide demonstrates the impact of solvent on the crystalline phase and stability of the compound . The solubility, melting point, and stability of the compound "this compound" would need to be determined experimentally, but can be inferred to some extent from related compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Research into similar sulfonamide compounds has led to advancements in synthesis techniques and the understanding of their chemical properties. For example, a one-pot synthesis method has been developed for N-(imidazo[1,2-a]pyridin-3-yl)-substituted sulfonamides using catalytic zinc chloride, showcasing a simple and inexpensive procedure to obtain these compounds in moderate to good yields (Yu et al., 2014). Such methods are crucial for the efficient synthesis of complex sulfonamide derivatives, potentially including N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.

Biological Activities and Applications

Sulfonamide derivatives, similar in structure to the compound , have been extensively studied for their biological activities. For instance, a study presented the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, which were found to be good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, indicating potential applications in treating inflammation and neurodegenerative diseases (Irshad et al., 2016).

Another study focused on the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, demonstrating their promise as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. These compounds, due to their ability to inhibit activity significantly, highlight the potential therapeutic applications of sulfonamides in managing conditions like glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to target various proteins and enzymes in the body .

Mode of Action

It’s known that similar compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, including those involved in the production of nitric oxide .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to mediate tumoricidal and bactericidal actions in macrophages through the production of nitric oxide .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-14-6-7-21-20(12-14)24-19-5-4-18(25-26-19)22-8-9-23-31(27,28)15-2-3-16-17(13-15)30-11-10-29-16/h2-7,12-13,23H,8-11H2,1H3,(H,22,25)(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWACWRGERGFIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)